1-Octylpyridinium chloride
Overview
Description
1-Octylpyridinium chloride, also known as 1-Octylpyridin-1-ium chloride, is a quaternary ammonium compound . It has a CAS Number of 4086-73-1 and a molecular weight of 227.78 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Pyridinium salts, including 1-Octylpyridinium chloride, have been synthesized through various routes . These include conventional methods, as well as microwave and ultrasound techniques . The choice of method can significantly impact the yield and speed of the reaction .Molecular Structure Analysis
The molecular formula of 1-Octylpyridinium chloride is C13H22ClN . The InChI code for this compound is 1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 .Chemical Reactions Analysis
Pyridinium salts, including 1-Octylpyridinium chloride, have been found to be involved in a wide variety of synthetically useful reactions in organic chemistry . They serve as important intermediates for the preparation of pharmacologically active heterocycles .Physical And Chemical Properties Analysis
1-Octylpyridinium chloride is a solid at room temperature . The compound is soluble in water but insoluble in acetone, acetic acid, or ethanol .Scientific Research Applications
Aggregation Behavior in Water
1-Octylpyridinium chloride exhibits notable aggregation behavior in water. Studies have shown that the critical aggregation concentrations and the area per adsorbed molecule decrease with the increase in the number of carbon atoms in the alkyl chain. These aggregation processes are driven by favorable enthalpy and entropy contributions, with the ionic liquids typically ordering into cubic type clusters in water (Sastry et al., 2012).
Application in Knoevenagel–Michael Reaction
1-Octylpyridinium chloride has been utilized as an efficient, homogeneous, and reusable catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This application demonstrates its utility in facilitating tandem Knoevenagel–Michael reactions under mild conditions (Moosavi‐Zare et al., 2013).
Ionic Liquids for Clean Technology
1-Octylpyridinium chloride, as part of room-temperature chloroaluminate(III) ionic liquids, is recognized for its potential in clean synthesis and catalytic processes. These ionic liquids are gaining acceptance as solvents for environmentally friendly industrial processes (Seddon, 1997).
Physico-Chemical Properties
Research on the physico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium has provided insights into their behavior and potential applications in various fields (Papaiconomou et al., 2006).
Ionic Conductivity in Polymer Electrolytes
1-Octylpyridinium chloride has been used in the development of highly conductive polymer electrolytes. These electrolytes demonstrate promising ionic conductivity, which can be applied in various electrochemical devices (Watanabe et al., 1995).
Safety And Hazards
1-Octylpyridinium chloride is associated with certain hazards. It is harmful if swallowed and causes skin irritation and serious eye damage . It is fatal if inhaled and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-octylpyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYAWWBKPWUOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961272 | |
Record name | 1-Octylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octylpyridinium chloride | |
CAS RN |
4086-73-1 | |
Record name | Octylpyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4086-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octylpyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-octylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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